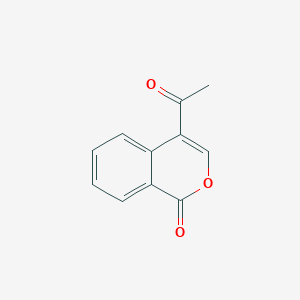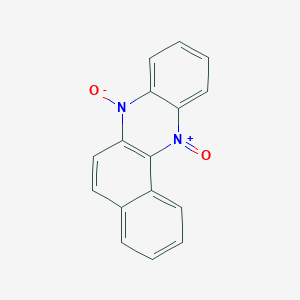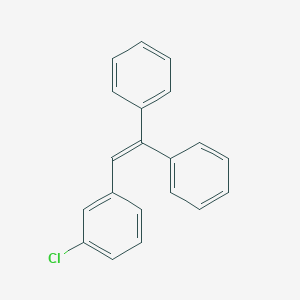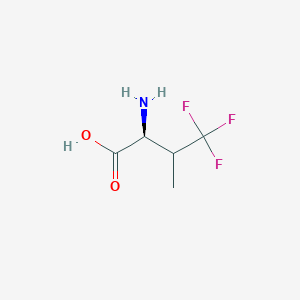
4-acetyl-1H-pyrrole-2-carbaldehyde
描述
4-Acetyl-1H-pyrrole-2-carbaldehyde is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring structure containing nitrogen. The acetyl group attached to the pyrrole ring indicates the presence of a substituent that can influence the reactivity and physical properties of the molecule. This compound is of interest in organic chemistry due to its potential applications in the synthesis of more complex heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, which yields 3,4-disubstituted pyrrole-2,5-dicarbaldehydes in good yield . This one-step synthesis is notable for its convenience and efficiency. Additionally, the amine-catalyzed cascade (3 + 2) annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles can be used to synthesize fully substituted thiophene-2-carbaldehyde and 1H-pyrrole derivatives . These methods highlight the versatility of pyrrole-based compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-acetyl-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of pyrrole derivatives is generally characterized by the presence of a nitrogen atom within a five-membered ring, which significantly affects the electronic distribution and reactivity of the molecule. The electron spin resonance study of related compounds, such as 4-acetylpyridine and pyridine-4-carbaldehyde, provides insights into the hyperfine couplings and the effect of solvents on these couplings . These studies are crucial for understanding the electronic properties of pyrrole derivatives.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the synthesis of polycyclic pyrano[2,3-b]pyrans involves the condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, followed by Knoevenagel condensation and 6π-electrocyclization . This process demonstrates the reactivity of carbaldehyde groups in pyrrole derivatives and their ability to form complex heterocyclic structures. The reversibility of the electrocyclization stage and the formation of fused pyridines are also of interest in the study of reaction mechanisms involving pyrrole derivatives .
Physical and Chemical Properties Analysis
科学研究应用
1. Crystallography
- Application : The compound was synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The pyrazole ring makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .
- Method : The compound was synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .
- Results : In the crystal, classical N—H O hydrogen bonds and weak C—H O interactions assemble the molecules into a chain along the b axis .
2. Synthesis of Heterocyclic Compounds
- Application : 4-acetyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of diverse heterocyclic compounds.
- Method : It’s utilized in the synthesis of 1,3,4‐oxadiazaheterocycles, a class of compounds with potential pharmaceutical applications.
- Results : The specific results or outcomes of this application are not provided in the source.
3. Anion Sensing
- Application : A new carbazole-coupled tetrakis - (1 H-pyrrole-2-carbaldehyde) anion receptor has been designed and synthesized .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : Anion binding studies in organic media using fluorescence and UV-vis spectroscopy revealed that the receptor is capable of sensing HP 2 O 73- with high selectivity .
4. Physiological Activities
- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include 4-acetyl-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Method : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
5. Therapeutic Applications
- Application : The pyrrole subunit, which includes 4-acetyl-1H-pyrrole-2-carbaldehyde, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
6. Synthesis of Diverse Heterocyclic Compounds
- Application : 4-acetyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of diverse heterocyclic compounds.
- Method : For example, it’s utilized in the synthesis of 1,3,4‐oxadiazaheterocycles, a class of compounds with potential pharmaceutical applications.
- Results : The specific results or outcomes of this application are not provided in the source.
安全和危害
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
属性
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCNLYEPORLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290322 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
16168-92-6 | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
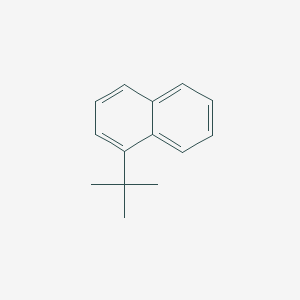
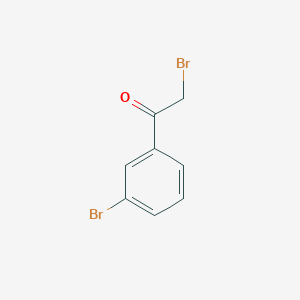
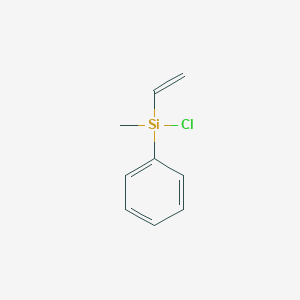
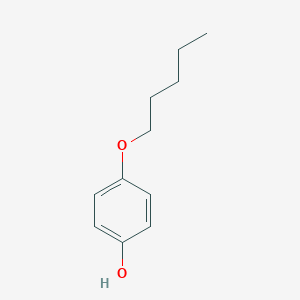
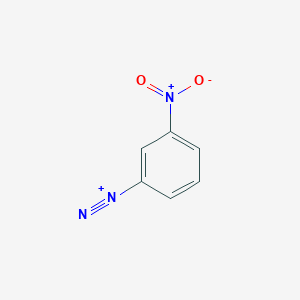
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
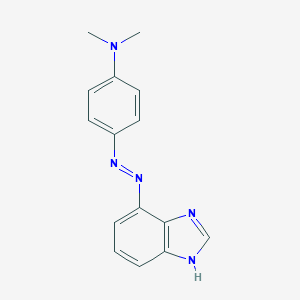
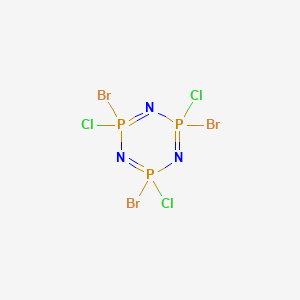
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
